Ethanethioic acid, S-(4-ethenylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, S-(4-ethenylphenyl) ester is an organic compound with the molecular formula C10H10OS. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanethioic acid moiety and a 4-ethenylphenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-(4-ethenylphenyl) ester typically involves organic synthesis methods. One common approach is the esterification reaction, where ethanethioic acid reacts with 4-ethenylphenol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(4-ethenylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethanethioic acid, S-(4-ethenylphenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethanethioic acid, S-(4-ethenylphenyl) ester exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(4-methylphenyl) ester
- Ethanethioic acid, S-(4-ethynylphenyl) ester
- Ethanethioic acid, S-(4-methoxyphenyl) ester
Uniqueness
Ethanethioic acid, S-(4-ethenylphenyl) ester is unique due to its 4-ethenylphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
CAS No. |
23939-49-3 |
---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
S-(4-ethenylphenyl) ethanethioate |
InChI |
InChI=1S/C10H10OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3 |
InChI Key |
PGKWHIHEPAIGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.